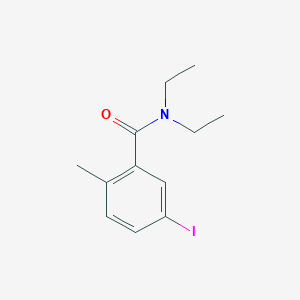

N,N-Diethyl-5-iodo-2-methyl-benzamide

Description

N,N-Diethyl-5-iodo-2-methyl-benzamide is a substituted benzamide derivative characterized by a benzamide core with a methyl group at the 2-position, an iodine atom at the 5-position of the aromatic ring, and diethyl substituents on the amide nitrogen. Its molecular formula is C₁₂H₁₆INO, with a molar mass of 345.17 g/mol. The iodine atom introduces significant steric and electronic effects, making this compound distinct in reactivity and applications compared to non-halogenated or differently substituted benzamides.

Properties

IUPAC Name |

N,N-diethyl-5-iodo-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO/c1-4-14(5-2)12(15)11-8-10(13)7-6-9(11)3/h6-8H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMXHIPXGWVETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=CC(=C1)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthesis Approach

-

- 5-Iodo-2-methylbenzoic acid : This compound can be synthesized from 2-amino-5-methylbenzoic acid through a diazotization reaction followed by iodination.

- Diethylamine : A common amine used in amide formation reactions.

-

- Coupling Agent : Commonly used coupling agents include carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide, DCC) or acid chlorides (e.g., thionyl chloride).

- Solvent : Typically, organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used.

- Temperature : Room temperature to reflux conditions.

-

- Extraction : Organic layer is washed with aqueous solutions (e.g., NaHCO3, HCl) and dried over anhydrous sodium sulfate.

- Chromatography : Purified using silica gel column chromatography.

Detailed Synthesis Protocol

Step 1: Activation of Carboxylic Acid

- Add thionyl chloride to 5-iodo-2-methylbenzoic acid in anhydrous DCM.

- Heat at reflux for 2 hours to form the acid chloride.

- Remove excess thionyl chloride by azeotropic distillation with benzene.

Step 2: Amide Formation

- Add diethylamine and a base (e.g., triethylamine) to the acid chloride solution at 0°C under nitrogen.

- Stir at room temperature for several hours.

- Dilute with ethyl acetate and wash with aqueous solutions.

Step 3: Purification

- Concentrate the organic layer under reduced pressure.

- Recrystallize the residue from hexane and chloroform.

Data and Research Findings

| Compound | Molecular Formula | Molecular Weight (g/mol) | Yield |

|---|---|---|---|

| This compound | C12H16INO | 317.17 | Typically high, optimized conditions required |

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-5-iodo-2-methyl-benzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of substituted benzamides.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Scientific Research Applications

1. Anticancer Activity:

Research indicates that N,N-Diethyl-5-iodo-2-methyl-benzamide exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The compound's iodine substituent is believed to enhance its biological activity by promoting interactions with cellular targets .

2. Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Therapeutic Applications

1. Neurological Disorders:

Given its structural similarities to other known pharmacological agents, this compound has been explored for potential applications in treating neurological disorders. Research suggests that it may interact with specific neurotransmitter receptors, offering possibilities for the treatment of conditions such as anxiety and depression .

2. Insect Repellent:

The compound has been noted for its use as a topical insect repellent. Its efficacy in repelling insects while causing minimal irritation to the skin positions it as a viable alternative to traditional insect repellents .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant inhibition of cell growth in breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis as evidenced by increased levels of caspase activity and DNA fragmentation .

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition of bacterial growth, suggesting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of N,N-Diethyl-5-iodo-2-methyl-benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the diethylamino groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Halogen Influence : The iodine atom in this compound and 2-chloro-5-iodo-N-methoxy-N-methylbenzamide enhances electrophilicity, making these compounds suitable for Suzuki-Miyaura or Ullmann coupling reactions. Chlorine in the latter compound may further modulate reactivity .

Crystallography : Compounds like N-{2-Methyl-5-...}benzamide (MW 432.50) are analyzed via X-ray diffraction (R factor = 0.044), revealing orthorhombic crystal systems and hydrogen-bonding networks critical for stability . Similar methods could apply to the target compound.

Functional and Application Differences

- Pharmaceutical Potential: The iodine in this compound may enable radioisotope labeling (e.g., ¹²⁵I) for imaging agents, a feature absent in non-iodinated analogs like N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide . Diethyl groups could enhance metabolic stability compared to smaller substituents (e.g., methoxy), as seen in prodrug designs .

Material Science :

- Halogenated benzamides (e.g., 2-chloro-5-iodo derivatives) exhibit stronger intermolecular interactions (halogen bonding), influencing crystal engineering .

Biological Activity

Overview

N,N-Diethyl-5-iodo-2-methyl-benzamide is an organic compound classified as an amide, notable for its structural features that include an iodine atom at the 5th position and a methyl group at the 2nd position on the benzene ring. This compound has garnered interest in biological and medicinal chemistry due to its potential interactions with biological molecules, making it a candidate for drug development and biochemical studies.

- Chemical Formula : C12H16INO

- CAS Number : 2203717-19-3

- Molecular Weight : 303.17 g/mol

Synthesis

The synthesis of this compound typically involves:

- Iodination : 2-Methylbenzoic acid is treated with iodine and an oxidizing agent (e.g., nitric acid) to introduce the iodine atom.

- Amide Formation : The resulting 5-iodo-2-methylbenzoic acid is reacted with diethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the iodine atom and diethylamino groups can significantly influence its binding affinity and specificity, which are crucial for its potential therapeutic applications .

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. For instance, derivatives of phenylamino benzoic acids have shown selective inhibition against specific kinases involved in cancer progression, suggesting that this compound may also possess similar inhibitory effects .

Case Studies

- Aurora Kinase Inhibition : Compounds structurally related to this compound have been studied for their ability to inhibit Aurora kinases, which play a critical role in cell division and are often overexpressed in cancer cells. For example, certain derivatives demonstrated IC50 values as low as 0.075 μM for Aurora-A inhibition, indicating high potency .

- Antiproliferative Activity : In vitro studies have shown that related compounds can inhibit the growth of various human tumor cell lines. For instance, one derivative exhibited a GI50 value of 2.30 μM against HCT116 colon carcinoma cells, highlighting potential anticancer properties .

Safety and Toxicity

While specific toxicity data for this compound is limited, related compounds have been noted for safety profiles that warrant caution due to possible irritations or adverse effects when interacting with biological systems .

Research Applications

This compound serves as a valuable building block in organic synthesis and medicinal chemistry. Its structural characteristics allow it to be modified into various derivatives that can be explored for their pharmacological properties .

Q & A

Q. Methodological Answer :

- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) detect impurities <0.1%. The iodine atom’s UV absorbance (~254 nm) aids detection .

- NMR Spectroscopy : - and -NMR confirm substitution patterns:

- Diethyl groups: δ ~1.2 ppm (CH₃), ~3.4 ppm (CH₂).

- Aromatic protons: Split patterns indicate para-iodo and ortho-methyl groups .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion () with <3 ppm error .

Advanced: How can researchers address discrepancies in reported biological activity data for iodinated benzamides?

Methodological Answer :

Contradictions often arise from assay variability or differential receptor binding. Strategies include:

Standardized Assays : Use radioligands (e.g., -labeled analogs) for dopamine D2 receptor binding studies to quantify values .

Metabolic Stability Screening : Evaluate hepatic microsomal half-life to rule out pharmacokinetic confounders.

Structural Analogs : Compare this compound with non-iodinated variants to isolate iodine’s electronic effects on bioactivity .

Example : In dopamine receptor studies, iodine’s electronegativity increased lipophilicity (logP = 3.2 vs. 2.1 for non-iodinated analogs), enhancing brain penetration but altering binding kinetics .

Advanced: What strategies improve the metabolic stability of this compound in preclinical studies?

Q. Methodological Answer :

- Isosteric Replacement : Substitute the iodine atom with CF₃ or OCF₃ to retain steric bulk while reducing susceptibility to dehalogenation .

- Prodrug Design : Mask the amide as a tert-butyl carbamate to slow hepatic hydrolysis.

- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in metabolic assays to identify vulnerable sites .

Data Insight : For a related 5-iodo-benzamide, introducing a methoxy group at the 2-position extended plasma half-life from 1.2 to 4.7 hours in murine models .

Basic: How to troubleshoot low yields in the iodination step of benzamide synthesis?

Methodological Answer :

Common issues and solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.